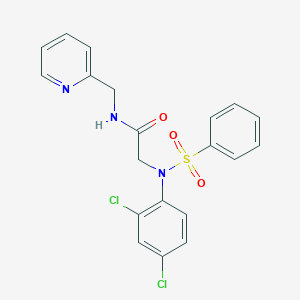![molecular formula C15H12ClN3O4S B3677090 N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3677090.png)
N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide
Übersicht
Beschreibung
N-{[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide, commonly known as CMNB, is a chemical compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
CMNB exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the cysteine residue. This results in the irreversible inhibition of PTPs, leading to the accumulation of phosphorylated proteins and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by CMNB has been shown to have various biochemical and physiological effects. Studies have shown that CMNB can induce apoptosis in cancer cells by activating the JNK signaling pathway. In addition, CMNB has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMNB in lab experiments is its specificity towards PTPs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of CMNB is its irreversible inhibition of PTPs, which can make it difficult to study the long-term effects of PTP inhibition.
Zukünftige Richtungen
There are several future directions for the use of CMNB in scientific research. One potential direction is the development of CMNB-based therapies for the treatment of cancer and autoimmune disorders. In addition, further studies are needed to investigate the long-term effects of PTP inhibition by CMNB and to identify potential side effects of this inhibition.
Conclusion:
In conclusion, CMNB is a unique chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of PTPs. The inhibition of PTPs by CMNB has potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. While there are advantages and limitations to using CMNB in lab experiments, the future directions for the use of this compound are promising and warrant further investigation.
Wissenschaftliche Forschungsanwendungen
CMNB has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by CMNB has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S/c1-23-13-7-4-10(16)8-12(13)17-15(24)18-14(20)9-2-5-11(6-3-9)19(21)22/h2-8H,1H3,(H2,17,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFRBQKNOINAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(4-bromo-3-methylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677012.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677023.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-bromo-4-methylbenzoate](/img/structure/B3677027.png)
![4-methyl-3-nitro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3677036.png)
![3-bromo-4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677061.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677069.png)
![5-bromo-2-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3677070.png)
![N~2~-(2-chlorophenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677079.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B3677080.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3677085.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3677106.png)

![3-bromo-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-ethoxybenzamide](/img/structure/B3677110.png)